molecular formula C14H11N5O3S3 B2949463 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1903883-10-2

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2949463
CAS No.: 1903883-10-2
M. Wt: 393.45
InChI Key: QQKFTUNWABBMDH-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a fused thienopyrimidinone core linked via an ethyl group to a benzo[c][1,2,5]thiadiazole sulfonamide moiety. This compound’s design likely targets enzyme inhibition (e.g., kinases or carbonic anhydrases) due to the sulfonamide’s known role in binding catalytic metal ions or polar residues .

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S3/c20-14-9-4-7-23-13(9)15-8-19(14)6-5-16-25(21,22)11-3-1-2-10-12(11)18-24-17-10/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKFTUNWABBMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, a multi-step synthetic process is typically followed. It begins with the construction of the thieno[2,3-d]pyrimidin core, often through cyclization reactions involving precursor compounds like aminothiophenols and cyanoacetamides. This is followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety, typically through coupling reactions. Sulfonation reactions are used to introduce the sulfonamide group.

Industrial Production Methods: For industrial-scale production, the synthesis needs to be optimized for yield and purity. This often involves using flow chemistry techniques, automated synthesis platforms, and highly selective catalysts to streamline the process. Industrial production may also incorporate green chemistry principles, minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of reactions including:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can be achieved with reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed, especially at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The products formed depend on the reactions. Oxidation may lead to sulfonic acids, reduction can produce amines, and substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Due to its structural features, it is investigated for potential therapeutic applications. It can interact with biological molecules and is studied for its potential as an anti-cancer or anti-inflammatory agent.

Industry: In the industrial sector, the compound is explored for use in developing new materials, especially in the field of semiconductors and optoelectronics. Its electronic properties are of particular interest for designing advanced materials.

Mechanism of Action

The compound's mechanism of action varies depending on its application. In biological contexts, it can interact with specific enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thus exerting therapeutic effects. The thieno[2,3-d]pyrimidin core often targets nucleotide-binding sites in biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Synthesis Conditions Spectroscopic Signatures
Target Compound Thieno[2,3-d]pyrimidinone Benzo[c][1,2,5]thiadiazole-4-sulfonamide Not explicitly described in evidence Expected ν(C=O) ~1660–1680 cm⁻¹ (pyrimidinone); ν(SO₂) ~1350 cm⁻¹
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Benzo[b][1,4]oxazin-3(4H)-one Phenyl-1,2,4-oxadiazole Cs₂CO₃/DMF, room temperature ν(C=O) ~1663–1682 cm⁻¹; NH bands ~3150–3319 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) 1,2,4-Triazole-thione 4-X-phenylsulfonyl; 2,4-difluorophenyl NaOH reflux (8% aq.) ν(C=S) ~1247–1255 cm⁻¹; absence of ν(S-H) ~2500–2600 cm⁻¹
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Tetrahydrothioxopyrimidine Thiazolyl sulfonamide Sulfathiazole + 4-methyl-4-isothiocyanato-2-pentanone ν(C=S) ~1243–1258 cm⁻¹; ν(SO₂) ~1350 cm⁻¹

Key Findings :

Structural Diversity: The target compound’s thienopyrimidinone core distinguishes it from benzooxazinone () and tetrahydrothioxopyrimidine () systems. The benzo[c][1,2,5]thiadiazole sulfonamide group is unique compared to phenyl-oxadiazole () or thiazolyl sulfonamide () substituents. Fluorine substituents in ’s compounds enhance metabolic stability and electronegativity, absent in the target compound .

Synthetic Routes :

  • Strong bases like Cs₂CO₃ () and NaOH () are critical for cyclization and tautomer control, whereas the target compound’s synthesis may require milder conditions due to its sulfonamide sensitivity .
  • Isothiocyanate intermediates () contrast with the ethyl-linked sulfonamide in the target compound, suggesting divergent strategies for sulfonamide incorporation .

Shared ν(SO₂) and ν(C=O) bands across all compounds validate sulfonamide and carbonyl functionalities, critical for biological interactions .

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C₁₅H₁₅N₃O₃S₂, with a molecular weight of approximately 357.43 g/mol. The presence of the sulfonamide group enhances its solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[2,3-d]pyrimidine : Starting from readily available precursors, the thieno[2,3-d]pyrimidine core is synthesized through cyclization reactions.
  • Introduction of Sulfonamide Group : The sulfonamide moiety is introduced via nucleophilic substitution reactions.
  • Final Coupling : The ethyl group is added to complete the synthesis.

These synthetic routes are optimized for yield and purity to facilitate further biological testing.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of thienopyrimidine demonstrate cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). Compounds in this class have IC₅₀ values ranging from 10 to 20 μM against these cell lines, indicating potent activity .
  • Mechanism of Action : The mechanism typically involves induction of apoptosis through caspase activation pathways. Flow cytometry analyses confirm that these compounds can trigger cell cycle arrest and apoptosis selectively in cancer cells without affecting normal cells like HEK-293T .

Antitubercular Activity

Thienopyrimidine derivatives have also been explored for their potential against tuberculosis (TB):

  • Targeting Mycobacterium tuberculosis : Research has identified specific targets such as EthR and InhA in TB treatment. Compounds similar to this compound have shown promising activity against resistant strains of M. tuberculosis with MIC values as low as 0.25 µg/mL .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for anticancer activity. The most potent compound exhibited an IC₅₀ value of 15 μM against A549 cells and demonstrated selective toxicity towards cancer cells over normal cells .
  • Antitubercular Screening : In vitro studies on substituted thienopyrimidines revealed significant inhibition of M. tuberculosis with compounds achieving low MIC values and favorable pharmacokinetic profiles .

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